molecular formula C19H21N3O4S2 B2858841 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476642-50-9

4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2858841
CAS No.: 476642-50-9
M. Wt: 419.51
InChI Key: BYYCOOCNUCRZFN-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a thiazole ring attached to a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate aldehydes or ketones.

    Attachment of the Methylfuran Moiety: The 5-methylfuran-2-yl group can be introduced via a coupling reaction, often using Suzuki or Stille coupling methods.

    Introduction of the Benzamide Core: The benzamide core is typically synthesized through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Addition of the Diethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the thiazole ring or the benzamide moiety, potentially leading to the formation of thiazolidines or amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiazole and furan derivatives have shown efficacy.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials. It could be used in the production of polymers, coatings, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and furan rings can engage in π-π interactions and hydrogen bonding, facilitating binding to biological macromolecules. The diethylsulfamoyl group may enhance solubility and bioavailability, improving the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylsulfamoyl)-N-[4-(2-furyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a furan ring instead of a methylfuran.

    4-(Diethylsulfamoyl)-N-[4-(5-methylthiazol-2-yl)-1,3-thiazol-2-yl]benzamide: Contains

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16(12-27-19)17-11-6-13(3)26-17/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYCOOCNUCRZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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